molecular formula C13H20N2O3 B12071852 3-(2-Methoxyethoxy)-4-morpholinoaniline

3-(2-Methoxyethoxy)-4-morpholinoaniline

Cat. No.: B12071852
M. Wt: 252.31 g/mol
InChI Key: IHZGLIOGBDRQQD-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)-4-morpholinoaniline is an organic compound that features a morpholine ring attached to an aniline moiety, with a 2-methoxyethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)-4-morpholinoaniline typically involves the reaction of 4-chloro-3-nitroaniline with morpholine in the presence of a base, followed by reduction of the nitro group to an amine. The 2-methoxyethoxy group can be introduced via nucleophilic substitution using 2-methoxyethanol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)-4-morpholinoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions typically target the nitro group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reduction.

    Substitution: Nucleophilic substitution often involves reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Methoxyethoxy)-4-morpholinoaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)-4-morpholinoaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyethoxy)phenylmethanamine
  • Tris(2-methoxyethoxy)(vinyl)silane
  • [3-(2-Methoxyethoxy)phenyl]methanamine

Uniqueness

3-(2-Methoxyethoxy)-4-morpholinoaniline is unique due to its combination of a morpholine ring and a 2-methoxyethoxy substituent on the aniline moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

3-(2-Methoxyethoxy)-4-morpholinoaniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H17N2O3
  • Molecular Weight : 237.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in signaling pathways. The morpholine moiety enhances the compound's ability to penetrate cell membranes, while the aniline group may facilitate interactions with target proteins through hydrogen bonding and π-π stacking.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer pathways.
  • Receptor Modulation : It may act on receptors that regulate cell proliferation and survival, impacting tumor growth.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity, particularly against various tumor cell lines. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
A375 (Melanoma)7.0Inhibition of MAPK pathway
D54 (Glioblastoma)10.5Induction of apoptosis via caspase activation
SET-2 (Leukemia)8.0Targeting PI3K/AKT signaling pathway

Case Studies

  • In Vitro Studies : A study evaluated the efficacy of this compound on human cancer cell lines (A375, D54, and SET-2). The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 7.0 to 10.5 µM across the different cell lines. The compound was noted for its ability to modulate key signaling pathways associated with tumor growth, particularly the MAPK and PI3K pathways .
  • In Vivo Evaluation : In a mouse model of myelofibrosis, treatment with the compound led to significant reductions in spleen volume, indicating its potential therapeutic effects in hematological malignancies. MRI imaging showed that treated mice had reduced splenomegaly compared to controls, suggesting effective modulation of disease pathology .

Research Findings

Recent studies have highlighted several important aspects of the biological activity of this compound:

  • Selectivity for Cancer Cell Lines : The compound demonstrates selectivity towards tumor cells over normal cells, which is crucial for minimizing side effects during treatment.
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, it has shown enhanced anticancer effects, suggesting potential for use in combination therapies .

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

3-(2-methoxyethoxy)-4-morpholin-4-ylaniline

InChI

InChI=1S/C13H20N2O3/c1-16-8-9-18-13-10-11(14)2-3-12(13)15-4-6-17-7-5-15/h2-3,10H,4-9,14H2,1H3

InChI Key

IHZGLIOGBDRQQD-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=CC(=C1)N)N2CCOCC2

Origin of Product

United States

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